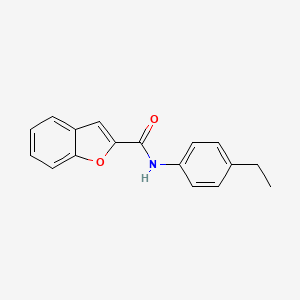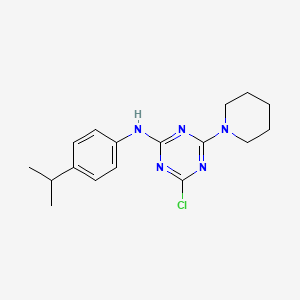
N'~1~,N'~2~-bis(3-pyridinylmethylene)ethanedihydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is a compound of interest in various fields of chemistry due to its unique structural and functional properties. It belongs to a class of compounds known for their potential in forming complex structures with metals, acting as ligands in coordination chemistry, and exhibiting specific chemical and physical properties due to the presence of nitrogen-rich pyridinyl groups and the ethanedihydrazide moiety.
Synthesis Analysis
The synthesis of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide involves multi-step organic reactions, starting from basic pyridine derivatives and proceeding through various functional group transformations. The synthesis typically involves condensation reactions, where aldehydes or ketones react with hydrazides to form the corresponding bis(pyridinylmethylene)ethanedihydrazide compounds. This process requires precise control of reaction conditions to achieve high yield and purity (Wang et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide is characterized by X-ray crystallography, revealing the orientation of the pyridine planes and their spatial arrangement with respect to the ethanedihydrazide moiety. These structures often exhibit significant dihedral angles between the pyridine and adjacent planes, contributing to the overall molecular conformation and the potential for intermolecular interactions (Lin et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide includes its ability to act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can exhibit different geometries and coordination modes, influenced by the ligand's structure and the metal ions' electronic and steric requirements. The compound's nitrogen-rich pyridinyl groups make it an effective chelator for metal ions, leading to diverse applications in catalysis, materials science, and molecular electronics (Mulqi et al., 1982).
Physical Properties Analysis
The physical properties of N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide and its derivatives, such as solubility, melting point, and crystal structure, are crucial for its application in various fields. These properties are significantly influenced by the compound's molecular structure, including the arrangement of functional groups and the overall molecular geometry. Studies on similar compounds have shown that the nature of substituents and the molecular conformation can affect the material's solubility and thermal stability, impacting its practical applications (Raghu & Jeong, 2008).
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structure
N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide serves as a tetradentate ligand, forming complexes with various metal ions. These complexes are of interest due to their diverse structural geometries and potential applications in catalysis, magnetism, and as precursors for further chemical modifications. For instance, complexes derived from this ligand and nickel(II) ions have been studied for their magnetic properties, highlighting the role of pseudohalides in mediating ferromagnetic coupling between metal centers (Habib et al., 2008).
Anticancer and Antimicrobial Activities
Research has also explored the potential biological activities of compounds derived from N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide, including their anticancer and antimicrobial properties. A study on novel macrocyclic Schiff's bases derived from this ligand found pronounced anticancer activities, as well as antimicrobial effects against both Gram-negative and Gram-positive bacteria (Zayed et al., 2017).
Supramolecular Chemistry
The ligand's involvement in supramolecular chemistry, particularly in the formation of rotaxanes and pseudorotaxanes, suggests its utility in developing molecular machines and sensors. Its ability to form complexes with crown ethers and act as a versatile building block for metal-organic frameworks (MOFs) points to its significant role in the design of functional materials with potential applications in separation, storage, and sensor technologies (Loeb, 2007).
Catalytic Applications
Furthermore, complexes based on N'1,N'2-bis(3-pyridinylmethylene)ethanedihydrazide have shown catalytic activity in the oxidation of alkanes and alcohols, offering a sustainable approach to the synthesis of valuable chemical products. Such catalysts could be instrumental in developing greener chemical processes by facilitating efficient transformations under mild conditions (Sutradhar et al., 2018).
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-pyridin-3-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O2/c21-13(19-17-9-11-3-1-5-15-7-11)14(22)20-18-10-12-4-2-6-16-8-12/h1-10H,(H,19,21)(H,20,22)/b17-9+,18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYISFJPLSDVRQB-BEQMOXJMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=NNC(=O)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C(=O)N/N=C/C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~2~-bis[(E)-pyridin-3-ylmethylidene]ethanedihydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(4-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5507147.png)
![1-[(3,4-diethoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5507163.png)
![N-methyl-4-[(3-pyridinylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5507171.png)
![4-amino-N'-[4-(diethylamino)benzylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5507176.png)
![2-({[(2R)-2-amino-2-phenylacetyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide hydrochloride](/img/structure/B5507193.png)
![1-(4-ethyl-5-{1-[(4-methylpiperazin-1-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5507195.png)

![2-{[(3-nitrophenyl)sulfonyl]amino}ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B5507206.png)

![4-methyl-1-[3-(3-nitrophenyl)acryloyl]piperidine](/img/structure/B5507223.png)

![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5507234.png)

![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5507252.png)